"Ethyl 2-mercapto-2-methylpropionate" CAS number 33441-50-8
"Ethyl 2-mercapto-2-methylpropionate" CAS number 33441-50-8
An In-depth Technical Guide to Ethyl 2-mercapto-2-methylpropionate (CAS 33441-50-8)
This guide provides a comprehensive technical overview of Ethyl 2-mercapto-2-methylpropionate, a versatile organosulfur compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, mechanisms of action in key applications, and practical methodologies for its use and analysis. The structure of this guide is designed to logically present the scientific narrative of this molecule, from its fundamental properties to its advanced applications.
Core Molecular Profile and Physicochemical Properties
Ethyl 2-mercapto-2-methylpropionate (IUPAC name: Ethyl 2-sulfanyl-2-methylpropanoate) is a bifunctional molecule featuring a tertiary thiol (-SH) group and an ethyl ester moiety.[1] This unique structural arrangement is the foundation of its chemical reactivity and utility as a versatile intermediate in organic synthesis.[1][2] The tertiary nature of the thiol group, where the sulfur is attached to a carbon bonded to three other carbons, influences its steric and electronic properties.[1]
The interplay between the nucleophilic thiol and the modifiable ester group allows for its strategic incorporation into a wide range of molecular architectures, from complex polymers to bioactive molecules.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 33441-50-8 | [1][3] |
| Molecular Formula | C₆H₁₂O₂S | [1][3] |
| Molecular Weight | 148.22 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid/oil | [1][4] |
| Odor | Meaty, fruity, sulfurous | [1][4] |
| Boiling Point | 186-187 °C at 760 mmHg | [2][4] |
| Density | ~1.021 g/cm³ | [2] |
| Refractive Index | ~1.456 @ 20.00 °C | [2] |
| Flash Point | ~65.3 °C (149 °F) | [2][4] |
| Solubility | Soluble in alcohol, chloroform, ethyl acetate. Limited solubility in water (~2844 mg/L @ 25 °C est.). | [1][4] |
Synthesis Pathway: Fischer-Speier Esterification
The most common and direct method for synthesizing Ethyl 2-mercapto-2-methylpropionate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-mercapto-2-methylpropionic acid, with ethanol.[1] This reaction is a cornerstone of organic synthesis, valued for its use of readily available starting materials.
Causality of Experimental Design: The reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is reversible, so to drive the equilibrium towards the formation of the ester, water, the reaction byproduct, must be removed. This is typically achieved using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[1] Furthermore, due to the sensitivity of the thiol group to oxidation (e.g., forming disulfides), the reaction is best conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Caption: Fischer Esterification for Ethyl 2-mercapto-2-methylpropionate Synthesis.
Self-Validating Laboratory Synthesis Protocol
This protocol is designed to be self-validating by including in-process checks (TLC) and a final purification step that ensures the final product meets expected purity standards.
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Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Place the flask in a heating mantle on a magnetic stir plate. Ensure the entire system is under a positive pressure of inert gas (N₂ or Ar).
-
Charging Reactants: To the flask, add 2-mercapto-2-methylpropionic acid (1.0 eq), ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
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Workup: Once the reaction is complete (no more water is collected or TLC shows full conversion), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
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Purification & Validation: The crude product is purified by fractional distillation under reduced pressure. The purity of the final colorless oil can be validated by Gas Chromatography (GC) and its structure confirmed by ¹H NMR spectroscopy.
Core Applications in Scientific Research
The dual functionality of this molecule makes it a valuable tool in several advanced scientific fields.
Polymer Chemistry: A Chain Transfer Agent in RAFT Polymerization
A primary application of Ethyl 2-mercapto-2-methylpropionate is as a highly efficient Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] RAFT is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, complex architectures (e.g., block, graft), and very low polydispersity indices (PDI).[1]
Mechanism of Control: The thiol group is the key to its function as a CTA. In the RAFT process, the CTA reversibly reacts with the growing polymer chains. This establishes a dynamic equilibrium between active (propagating) and dormant (capped with the CTA) polymer chains. Because the vast majority of chains are in the dormant state at any given time, the probability of termination events is significantly reduced. This allows all polymer chains to grow at a similar rate, leading to a controlled molecular weight and a narrow PDI.
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) Mechanism.
Intermediate for Bioactive Molecules
Ethyl 2-mercapto-2-methylpropionate serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[2][5]
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Pharmaceuticals: The thiol group can act as a potent nucleophile for introduction into larger molecules. It can also be a precursor for creating sulfur-containing heterocycles or can be protected and later revealed in a synthetic route. In drug development, such thiol-containing fragments can be used to bind to specific protein targets or to improve the pharmacokinetic profile of a drug candidate.
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Agrochemicals: It is used to synthesize novel pesticides and herbicides.[2] The organosulfur moiety is a common feature in many bioactive agricultural compounds, contributing to their efficacy.
Analytical Quality Control
Ensuring the purity of Ethyl 2-mercapto-2-methylpropionate is critical for its successful application, especially in polymerization and pharmaceutical synthesis where impurities can terminate reactions or lead to unwanted side products.
Primary Analytical Technique: Gas Chromatography (GC) GC with Flame Ionization Detection (FID) is the standard method for assessing the purity of this volatile compound. The technique separates the target compound from residual solvents, starting materials, and byproducts based on differences in boiling points and interactions with the GC column's stationary phase.
Caption: Quality Control Workflow for Purity Assessment via GC-FID.
Standard GC-FID Protocol for Purity Assessment
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Standard Preparation: Prepare a calibration standard by accurately weighing and dissolving the reference standard of Ethyl 2-mercapto-2-methylpropionate in a suitable solvent like dichloromethane or ethyl acetate.
-
Sample Preparation: Prepare the synthesized sample by diluting it in the same solvent to a concentration within the calibration range.
-
GC System Configuration:
-
Column: A non-polar capillary column, such as a DB-1 or SE-54 (30m x 0.25mm x 0.25µm), is suitable.
-
Injector: Set to 250 °C.
-
Detector (FID): Set to 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 290 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Quantification: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Proper handling of Ethyl 2-mercapto-2-methylpropionate is essential due to its chemical nature.
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Hazards: The compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. It is also characterized by a strong, unpleasant odor (stench).[6]
-
Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat. Take precautionary measures against static discharge by grounding and bonding containers and equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources. Due to its sensitivity to air, storage under an inert gas atmosphere is recommended to prevent oxidation.[7]
Conclusion
Ethyl 2-mercapto-2-methylpropionate (CAS 33441-50-8) is a functionally rich molecule whose value lies in the precise reactivity of its thiol and ester groups. Its role as a chain transfer agent in RAFT polymerization showcases its utility in creating advanced materials with controlled properties. As a synthetic intermediate, it provides a reliable scaffold for building complexity in the pharmaceutical and agrochemical industries. Understanding its synthesis, reaction mechanisms, and analytical validation procedures, as outlined in this guide, is crucial for leveraging its full potential in research and development.
References
-
The Good Scents Company. (n.d.). ethyl 2-mercapto-2-methyl propionate, 33441-50-8. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-mercaptopropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]
-
LookChem. (n.d.). Cas 33441-50-8, 2-MERCAPTO-2-METHYL-PROPANOIC ACID ETHYL ESTER. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-mercaptopropanoate (FDB008122). Retrieved from [Link]
- Google Patents. (2020). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
-
Pharmaffiliates. (n.d.). CAS No : 33441-50-8 | Product Name : Ethyl 2-mercapto-2-methylpropionate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]
-
NIOSH. (1994). MERCAPTANS, METHYL-, ETHYL-, and n-BUTYL- 2542. CDC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
-
MDPI. (2022). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]
Sources
- 1. Ethyl 2-mercapto-2-methylpropionate | 33441-50-8 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. ethyl 2-mercapto-2-methyl propionate, 33441-50-8 [thegoodscentscompany.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. ETHYL 2-MERCAPTOPROPIONATE | 19788-49-9 [chemicalbook.com]
